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Compound of Interest

Compound Name: M7583

Cat. No.: B1193092 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for M7583, a

potent and highly selective second-generation irreversible inhibitor of Bruton's tyrosine kinase

(BTK). M7583, also known as TL-895, has demonstrated significant anti-tumor activity in

various preclinical models of B-cell malignancies.[1][2][3][4] This document summarizes key

quantitative data, details experimental methodologies for pivotal studies, and visualizes the

compound's mechanism of action and experimental workflows.

Core Quantitative Data Summary
The preclinical efficacy of M7583 has been quantified through various in vitro and in vivo

studies. The following tables summarize the key findings for easy comparison.

Table 1: In Vitro Potency and Selectivity
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Target Assay Type Result (IC50) Species Source

BTK
Biochemical

Assay
1.5 nM Recombinant [3][4][5]

BTK
Biochemical

Assay
18.5 nM Recombinant [1]

BTK (Y223

autophosphorylat

ion)

Cellular Assay

(Ramos cells)
1-10 nM Human [4]

Blk Kinase Panel 77 nM Recombinant [1]

BMX Kinase Panel 5 nM Recombinant [1]

Txk Kinase Panel 62 nM Recombinant [1]

Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Models
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Model Type
Cell
Line/PDX
Subtype

Treatment
Tumor
Growth
Inhibition

Animal
Model

Source

Cell Line-

Derived

Xenograft

Mantle Cell

Lymphoma

(Mino)

30 mg/kg QD

PO

Significant

inhibition vs.

vehicle

Mouse [4]

Cell Line-

Derived

Xenograft

ABC DLBCL

(TMD8)

3 mg/kg QD

PO

Significant

activity

NOD-SCID

Mice
[2]

Cell Line-

Derived

Xenograft

ABC DLBCL

(TMD8)

10 mg/kg QD

PO

Stronger anti-

tumor activity

NOD-SCID

Mice
[2]

Patient-

Derived

Xenograft

ABC DLBCL
30 mg/kg QD

PO

Significant

inhibition in

4/9 models

Mouse [4]

Patient-

Derived

Xenograft

GCB DLBCL
30 mg/kg QD

PO

Significant

inhibition in

1/11 models

Mouse [4]

Signaling Pathway
M7583 exerts its therapeutic effect by inhibiting the B-cell receptor (BCR) signaling pathway,

which is crucial for the proliferation and survival of malignant B-cells. Upon antigen binding to

the BCR, a cascade of downstream signaling events is initiated, with BTK playing a pivotal role.

M7583 covalently binds to the active site of BTK, leading to its irreversible inhibition and

subsequent blockade of the downstream signaling cascade.
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B-Cell Receptor (BCR) Signaling Pathway Inhibition by M7583.

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The

following sections outline the protocols for key experiments conducted with M7583.
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In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of M7583 against BTK

and other kinases.

Methodology:

Kinase Panel: A broad panel of recombinant kinases (e.g., Merck Millipore Kinase Profiler

panel) was used to assess the selectivity of M7583.[1]

Assay Principle: The assay measures the ability of M7583 to inhibit the phosphorylation of a

substrate by a specific kinase. This is often a radiometric assay using [γ-33P]-ATP or a

fluorescence-based assay.

Procedure:

Varying concentrations of M7583 were incubated with the kinase, a specific substrate, and

ATP in a suitable buffer.

The reaction was allowed to proceed for a defined period at a controlled temperature.

The reaction was then stopped, and the amount of phosphorylated substrate was

quantified.

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic

equation.

Cellular BTK Autophosphorylation Assay
Objective: To assess the ability of M7583 to inhibit BTK activity within a cellular context.

Methodology:

Cell Line: Ramos, a human Burkitt's lymphoma cell line, was utilized for these experiments.

[1][4]

Procedure:
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Ramos cells were treated with increasing concentrations of M7583 for a specified

duration.

B-cell receptor signaling was stimulated using an anti-IgM antibody.

Cells were lysed, and protein extracts were collected.

The phosphorylation status of BTK at the Y223 autophosphorylation site was determined

by Western blot analysis using a phospho-specific antibody.[4]

Total BTK levels were also measured as a loading control.

Densitometry was used to quantify the inhibition of BTK phosphorylation, and IC50 values

were determined.

In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of M7583 in a living organism.

Methodology:

Animal Model: Female NOD-SCID (Non-obese diabetic/severe combined immunodeficiency)

mice were used as the host for tumor xenografts.[2]

Tumor Implantation:

For cell line-derived xenografts (CDX), human lymphoma cell lines (e.g., TMD8) were

cultured and then subcutaneously injected into the flanks of the mice.[2]

For patient-derived xenografts (PDX), tumor fragments from patients were implanted

subcutaneously into the mice.[1]

Treatment:

Once the tumors reached a predetermined size (e.g., 100 mm³), the mice were

randomized into treatment and control groups.[2]
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M7583 was administered orally (p.o.) once daily (QD) at specified doses (e.g., 1, 3, 10

mg/kg).[2] The control group received a vehicle solution.

Efficacy Evaluation:

Tumor volume was measured regularly (e.g., twice a week) using calipers.

Animal body weight and general health were monitored as indicators of toxicity.

The study was terminated when tumors in the control group reached a predefined

maximum size.

Tumor growth inhibition was calculated by comparing the tumor volumes in the treated

groups to the vehicle control group.
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Generalized Workflow for In Vivo Xenograft Studies.

Conclusion
The preclinical data for M7583 strongly support its development as a potent and selective BTK

inhibitor for the treatment of B-cell malignancies. Its high in vitro potency against BTK

translates to significant anti-tumor efficacy in in vivo models, particularly those of the activated

B-cell like diffuse large B-cell lymphoma (ABC-DLBCL) subtype.[1][2] The refined selectivity

profile of M7583 may offer an improved safety profile compared to first-generation BTK

inhibitors. Further clinical investigation is warranted to fully elucidate the therapeutic potential of

M7583.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193092?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

